Platinum(IV) oxide hydrate, commonly referred to as Adams' catalyst, is a dark brown powder represented by the chemical formula PtO₂·H₂O. This compound serves primarily as a catalyst in various organic synthesis reactions, particularly hydrogenation and hydrogenolysis. The oxide itself is inactive until it is exposed to hydrogen, which reduces it to platinum black, the active form responsible for its catalytic properties .
Platinum(IV) oxide hydrate is synthesized through several methods:
Platinum(IV) oxide hydrate finds diverse applications across various fields:
Studies on interactions involving platinum(IV) oxide hydrate primarily focus on its catalytic behavior in different solvents and conditions. The pH of the solvent significantly influences reaction pathways; for instance, reactions conducted in neat acetic acid or acetic acid solutions tend to enhance catalytic activity. Additionally, interactions with different substrates can lead to varying selectivity and yields in product formation .
Platinum(IV) oxide hydrate has several similar compounds that share some properties but differ in their applications or reactivity. Here are a few notable comparisons:
Compound | Formula | Unique Characteristics |
---|---|---|
Platinum(II) oxide | PtO | Less stable than platinum(IV) oxide; used in different catalytic processes. |
Platinum black | Pt (black form) | Highly active catalyst; formed from platinum(IV) oxide upon reduction. |
Palladium(II) oxide | PdO | Similar catalytic properties but generally less effective for hydrogenation compared to platinum catalysts. |
Rhodium(III) oxide | Rh₂O₃ | Used mainly in automotive catalysts; differs significantly in reactivity and application scope. |
Platinum(IV) oxide hydrate stands out due to its effectiveness as a catalyst specifically in hydrogenation reactions while remaining stable under various conditions until activated by hydrogen exposure .
Platinum(IV) oxide hydrate is characterized by its variable water content, which significantly influences its properties and reactivity:
Property | Value |
---|---|
CAS Number | 52785-06-5 |
Molecular Formula | PtO₂·xH₂O |
Molecular Weight | 245.10 g/mol |
Appearance | Dark brown or black powder |
Melting Point | ~450°C (decomposes) |
Density | 10.2 |
Platinum Content | 71-81% (depending on hydration) |
pH Value (in water suspension) | 10.0-11.0 |
The compound is typically represented as having one water molecule (monohydrate), although various hydration states exist with x ranging from approximately 1 to 3.
According to X-ray crystallography studies, platinum(IV) oxide hydrate consists of octahedral structures linked by hydrogen bonding, with water molecules encased in a cubic array. This arrangement contributes significantly to its catalytic properties and stability.
The compound demonstrates interesting solubility characteristics that vary with its hydration state:
Different hydration states exhibit varying solubility properties:
Platinum(IV) oxide hydrate serves as a precursor to highly active platinum metal (Pt⁰) during hydrogenation reactions. Upon exposure to hydrogen gas, the oxide undergoes reduction to form finely divided platinum black, which adsorbs both hydrogen and unsaturated substrates onto its surface [3] [6]. The hydrogenation mechanism involves three sequential steps:
Hydrogenolysis—a related process involving cleavage of carbon-heteroatom bonds (e.g., C–O, C–N)—proceeds via analogous surface-mediated mechanisms. For example, benzyl ethers undergo hydrogenolytic cleavage to toluene and alcohols in the presence of PtO₂·xH₂O and H₂ [3]. The catalyst’s ability to modulate bond-breaking selectivity stems from its tunable surface oxidation states and particle morphology.
Table 1: Representative Hydrogenation Substrates Using PtO₂·xH₂O
Substrate Class | Product | Key Conditions |
---|---|---|
Alkenes | Alkanes | 1–4 atm H₂, 25–80°C |
Nitroarenes | Aryl amines | Ethanol solvent, RT |
Ketones | Secondary alcohols | Acidic additives |
In hydrosilylation reactions, PtO₂·xH₂O facilitates the addition of silicon-hydrogen (Si–H) bonds to unsaturated carbon-carbon bonds, yielding organosilanes. Unlike homogeneous catalysts, PtO₂ operates via a “self-dosing” mechanism, where trace amounts of soluble platinum species leach into the reaction mixture to initiate the cycle [5]. The process involves:
This mechanism achieves turnover frequencies (TOFs) exceeding 10⁵ h⁻¹ in model reactions, such as the hydrosilylation of 1-octene with trichlorosilane [5]. Additionally, PtO₂·xH₂O enables carbon-carbon bond-forming reactions, including aldol condensations, by activating carbonyl groups through transient platinum coordination.
While primarily known for reductions, PtO₂·xH₂O also participates in selective oxidations. In the presence of oxygen or peroxides, the catalyst mediates the oxidation of alcohols to ketones or carboxylic acids, depending on reaction conditions. Regioselectivity arises from steric and electronic effects imposed by the platinum surface. For instance, primary alcohols adsorb more readily than secondary alcohols, leading to preferential oxidation at less hindered positions [2].
The oxide’s lattice oxygen atoms participate in oxygen-transfer reactions, as evidenced by isotopic labeling studies. Substrates such as sulfides are oxidized to sulfoxides with high enantiomeric excess when chiral modifiers are present, though this area remains underexplored for PtO₂·xH₂O specifically [4].
Platinum(IV) oxide hydrate demonstrates promising activity in the oxygen-evolution reaction (OER), a critical process for water-splitting technologies. In alkaline electrolytes (pH > 13), the oxide undergoes structural reorganization to form active Pt–O–OH surface sites. The reaction proceeds via:
Although PtO₂·xH₂O is less studied than iridium or ruthenium oxides in OER, its stability in basic media and resistance to overoxidation make it a viable candidate for long-term electrolysis applications. Current research focuses on optimizing its nanostructured forms to enhance surface area and catalytic turnover [1].
Table 2: Comparative OER Performance of Metal Oxide Catalysts
Catalyst | Overpotential (mV) | Tafel Slope (mV/dec) |
---|---|---|
PtO₂·xH₂O | 450 | 85 |
IrO₂ | 320 | 50 |
RuO₂ | 290 | 45 |
Platinum(IV) oxide hydrate exhibits distinct polymorphic forms, with α-PtO₂ and β-PtO₂ representing the two primary crystalline modifications that significantly influence catalytic performance and thermal stability [1] [2]. The structural differences between these polymorphs manifest in their crystal systems, lattice parameters, and coordination environments.
The α-PtO₂ polymorph crystallizes in the tetragonal crystal system with space group P4₂/mnm [1] [2]. This form exhibits lattice parameters of a = 4.50 Å and c = 3.14 Å, with a density of 10.2 g/cm³. The tetragonal structure features platinum atoms in four-fold coordination with oxygen atoms arranged in a distorted octahedral geometry [1] [2]. The thermal stability of α-PtO₂ extends to approximately 450°C (723 K), beyond which thermal decomposition occurs through a two-step process: α-PtO₂ → PtO → Pt [2] [3].
In contrast, β-PtO₂ adopts an orthorhombic crystal system with space group Pnnm [1] [2]. This polymorph displays lattice parameters of a = 4.53 Å, b = 4.51 Å, and c = 3.14 Å, with a slightly higher density of 10.3 g/cm³ [1] [2]. The orthorhombic structure provides enhanced thermal stability, with decomposition occurring at approximately 500°C (773 K) [2] [3]. The β-PtO₂ form exhibits superior resistance to thermal decomposition compared to α-PtO₂, making it particularly valuable for high-temperature catalytic applications [2] [3].
Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Density (g/cm³) | Thermal Stability (K) | Coordination Number | Catalytic Activity |
---|---|---|---|---|---|---|---|
α-PtO₂ | Tetragonal | P4₂/mnm | a=4.50, c=3.14 | 10.2 | 723 | 4 | High |
β-PtO₂ | Orthorhombic | Pnnm | a=4.53, b=4.51, c=3.14 | 10.3 | 773 | 4 | Moderate |
The reactivity differences between these polymorphs stem from their distinct surface structures and electronic properties [1] [2]. α-PtO₂ demonstrates higher catalytic activity in hydrogenation reactions due to its more accessible surface sites and favorable electronic configuration [1] [2]. The tetragonal structure of α-PtO₂ facilitates easier reduction to metallic platinum, which serves as the actual catalytic species in many reactions [1] [2]. Conversely, β-PtO₂ exhibits more moderate catalytic activity but provides superior stability under harsh reaction conditions [2] [3].
The hydration of platinum(IV) oxide creates a complex series of compounds with varying water content, designated as PtO₂·xH₂O, where x typically ranges from 1 to 3 [4] [5] [6]. These hydrated forms exhibit distinct structural arrangements and oxidation states that significantly influence their catalytic properties and stability [7] [6].
The monohydrate PtO₂·H₂O crystallizes in the monoclinic system with space group P2₁/c [4] [5]. This form demonstrates exceptional catalytic activity with lattice parameters of a = 8.45 Å, b = 5.23 Å, and c = 7.12 Å [4] [5]. The platinum atoms in the monohydrate exist in a six-fold coordination environment, with water molecules occupying specific crystallographic positions that enhance the accessibility of active sites [4] [5] [6].
X-ray photoelectron spectroscopy (XPS) analysis reveals that the surface oxidation states in hydrated platinum oxide differ significantly from bulk compositions [7] [8]. Surface platinum atoms exhibit mixed oxidation states, with Pt^δ+^/Pt^2+^/Pt^4+^ species coexisting in the outermost layers [7] [8]. The binding energies for these species are: Pt^0^ at 71.2 eV, Pt^2+^ at 72.9 eV, and Pt^4+^ at 75.1 eV [7] [8]. Surface species (Pt^δ+^) display intermediate binding energies around 74.2 eV, indicating their unique electronic environment [7] [8].
Hydration Level | Water Content (mol H₂O/mol Pt) | Surface Area (m²/g) | Pore Volume (cm³/g) | Dehydration Temperature (K) | Stability in Air |
---|---|---|---|---|---|
Anhydrous | 0 | 45 | 0.12 | - | Stable |
Monohydrate | 1 | 125 | 0.28 | 373 | Stable |
Dihydrate | 2 | 180 | 0.45 | 423 | Partially stable |
Trihydrate | 3 | 220 | 0.62 | 473 | Unstable |
The bulk oxidation states remain predominantly Pt^4+^ throughout the hydrated oxide structure, while surface regions exhibit a gradient of oxidation states [7] [8]. This oxidation state distribution creates a unique electronic environment that facilitates electron transfer processes during catalytic reactions [7] [8]. The hydrated structure allows for facile oxygen exchange, with O-OH replacement occurring on timescales of seconds under ambient conditions [9].
Water molecules in the hydrated oxide structure serve multiple functions: they stabilize the overall crystal structure, provide additional coordination sites for platinum atoms, and create pathways for ionic transport [6] [9]. The degree of hydration directly correlates with surface area and pore volume, with trihydrate forms achieving surface areas exceeding 220 m²/g [6].
The catalytic activity of platinum(IV) oxide hydrate is intimately linked to the presence of defect structures within the crystal lattice, which serve as active sites for various chemical transformations [10] [11] [12]. These defects include oxygen vacancies, platinum atom displacements, and interfacial boundaries that create unique electronic environments conducive to catalytic processes.
Oxygen vacancies represent the most significant defect type in platinum oxide structures, with formation energies varying significantly based on their location within the crystal [10] [11]. Surface oxygen vacancies linked to platinum atoms exhibit formation energies of 1.5-2.4 eV, while bulk oxygen vacancies require 3.9 eV for formation [10] [11]. The lower formation energy of surface defects explains the preferential creation of active sites at the oxide surface rather than in the bulk material [10] [11].
Density functional theory calculations reveal that isolated platinum atoms in oxygen-deficient environments exhibit enhanced catalytic activity compared to bulk platinum atoms [10] [11]. The PtO₁.₅ and PtO₁.₄ active sites, characterized by coordination numbers of 4-5 oxygen atoms, demonstrate exceptional activity for hydrogen evolution reactions [10] [11]. These sites exhibit Pt-O bond lengths of 1.98-2.05 Å, slightly elongated compared to bulk oxide values of 1.92 Å [10] [11].
Oxidation State | Binding Energy (eV) | Coordination Environment | Defect Formation Energy (eV) | Catalytic Role |
---|---|---|---|---|
Pt⁰ | 71.2 | Metallic | 0.0 | Inactive |
Pt²⁺ | 72.9 | Square planar | 1.8 | Moderate |
Pt⁴⁺ | 75.1 | Octahedral | 3.9 | Active |
Pt^δ+^ (surface) | 74.2 | Variable | 2.4 | Highly Active |
Pt-O bond | 530.8 | Bridge | 1.5 | Active Site |
The Pt-O bond serves as the primary active site for hydrogen evolution reactions, with platinum atoms functioning as electron-accepting centers and oxygen atoms acting as proton-capturing sites [11]. During electrochemical processes, the injection of electrons and protons leads to elongation of the Pt-O bond, facilitating the coupling of protons and electrons to form hydrogen gas [11]. This mechanism explains the superior activity of oxidized platinum compared to metallic platinum in hydrogen evolution applications [11].
Scanning tunneling microscopy studies reveal that defect structures create step edges and kink sites that enhance adsorption of reactant molecules [12]. These sites exhibit binding energies 0.2-0.5 eV higher than terrace sites, leading to preferential adsorption and reaction at defect locations [12]. The density of defect sites can be controlled through synthesis conditions, with higher oxidation temperatures generally producing more defective structures [12].
A breakthrough in platinum oxide research has emerged with the discovery of a novel two-dimensional crystalline platinum oxide featuring a honeycomb lattice architecture [13] [14] [15]. This remarkable material exhibits unprecedented thermal stability, maintaining structural integrity at temperatures up to 1,200 K under nitrogen dioxide atmosphere [13] [14] [15].
The 2D crystalline platinum oxide adopts a unique honeycomb lattice structure with space group P6/mmm [13] [14] [15]. The structure consists of platinum atoms arranged in a hexagonal network with a lattice parameter of a = 2.77 Å [13] [14] [15]. Each platinum atom is encased between dual oxygen layers, forming a distinctive six-pointed star configuration that minimizes in-plane stress while enhancing vertical bonding [13] [14] [15].
The formation mechanism of this 2D oxide involves the transformation from conventional α-PtO₂ through a multi-step process [13] [14] [15]. Initial oxidation of platinum metal produces the typical α-PtO₂ phase, which subsequently undergoes structural rearrangement under specific temperature and pressure conditions [13] [14] [15]. The transformation occurs through the migration of platinum atoms from their original positions to form the honeycomb lattice, with oxygen atoms redistributing to create the dual-layer structure [13] [14] [15].
Theoretical simulations reveal that the exceptional thermal stability of the 2D honeycomb structure arises from its unique geometric arrangement [13] [14] [15]. The honeycomb lattice minimizes lattice strain through its symmetrical structure, while the dual oxygen layers provide enhanced bonding interactions [13] [14] [15]. The calculated cohesive energy of the 2D structure is 8.9 eV per platinum atom, significantly higher than conventional oxide forms [13] [14] [15].
The electronic structure of the 2D honeycomb platinum oxide exhibits distinct characteristics compared to bulk phases [13] [14] [15]. The material displays a narrow bandgap of 0.8 eV, intermediate between metallic and insulating behavior [13] [14] [15]. This electronic configuration contributes to enhanced catalytic activity, with the 2D structure providing numerous exposed active sites at the surface [13] [14] [15].
The honeycomb lattice architecture offers several advantages for catalytic applications [13] [16] [14]. The high surface-to-volume ratio maximizes the number of accessible active sites, while the structural stability ensures durability under harsh reaction conditions [13] [14] [15]. The unique electronic properties facilitate electron transfer processes, essential for many catalytic reactions [13] [14] [15].
Related studies on tin oxide monolayers demonstrate similar honeycomb structures, with Sn₂O₃ honeycomb lattices serving as templates for metal oxide formation [16]. These structures exhibit oxygen storage capabilities through the incorporation of oxygen atoms into pocket sites of the honeycomb framework [16]. The protruding tin atoms in these structures undergo coordination changes upon oxygen incorporation, shifting their vertical positions by approximately 0.5 Å [16].
Oxidizer;Irritant